molecular formula C5H6F2N2O B2900403 [3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine CAS No. 2118317-99-8

[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine

Cat. No.: B2900403
CAS No.: 2118317-99-8
M. Wt: 148.113
InChI Key: VNPOUDQWPHQVOQ-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine is a heterocyclic amine featuring a methanamine group attached to the 5-position of an isoxazole ring substituted with a difluoromethyl group at the 3-position. The difluoromethyl (-CF₂H) substituent introduces unique electronic and steric properties, distinguishing it from other aryl- or alkyl-substituted isoxazolyl methanamines. Fluorine atoms are known to enhance metabolic stability, bioavailability, and binding affinity in drug candidates due to their high electronegativity and small atomic radius .

Properties

IUPAC Name

[3-(difluoromethyl)-1,2-oxazol-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c6-5(7)4-1-3(2-8)10-9-4/h1,5H,2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPOUDQWPHQVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2118317-99-8
Record name [3-(difluoromethyl)-1,2-oxazol-5-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For instance, the use of difluorocarbene reagents has been reported to be effective in introducing the difluoromethyl group into heteroaromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the oxazole ring . The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce a variety of new groups into the compound’s structure .

Scientific Research Applications

[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine involves its interaction with molecular targets in biological systems. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Weight (g/mol) Key Features References
[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine Difluoromethyl ~146.12 Enhanced metabolic stability; balanced lipophilicity/solubility
[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanamine HCl 4-Fluorophenyl 228.65 Aryl substitution improves π-π stacking; potential CNS activity
[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine 4-Chlorophenyl 208.65 Higher lipophilicity (Cl > F); may increase membrane permeability
[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine 3-Chlorophenyl 208.65 Steric hindrance alters binding conformations; used in kinase inhibitors
[3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine HCl Methoxymethyl 178.60 Improved aqueous solubility; ether group enhances hydrogen bonding

Key Comparative Insights:

This contrasts with chlorophenyl analogs (e.g., 4-Cl or 3-Cl), where the electron-withdrawing Cl atom enhances lipophilicity but may reduce metabolic stability .

Steric and Conformational Impact: Aryl-substituted analogs (e.g., 4-Fluorophenyl, 4-Chlorophenyl) introduce bulkier substituents, favoring π-π interactions in protein binding pockets .

Solubility and Lipophilicity :

  • The methoxymethyl derivative exhibits higher solubility due to its polar ether group, whereas difluoromethyl balances moderate solubility with membrane permeability . Chlorophenyl analogs, while more lipophilic, may suffer from solubility limitations in aqueous environments .

Synthetic Accessibility :

  • Aryl-substituted isoxazoles (e.g., 4-Fluorophenyl) are typically synthesized via cycloaddition reactions using nitrile oxides and alkynes, while difluoromethyl derivatives may require specialized fluorinating agents or halogen-exchange protocols .

Biological Activity

[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine is a chemical compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound features a difluoromethyl group attached to an oxazole ring, which influences its biological interactions. The difluoromethyl moiety enhances the compound's lipophilicity and binding affinity to various biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
E. coli62.5
E. faecalis78.12
Staphylococcus aureus (MRSA)50

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies conducted on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) demonstrated significant antiproliferative effects.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The difluoromethyl group enhances binding affinity to enzymes and receptors involved in microbial resistance and cancer proliferation pathways.

Research suggests that the compound may inhibit key enzymes responsible for bacterial cell wall synthesis and interfere with cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in tumor cells.

Case Studies

Several case studies have explored the applications of this compound in both laboratory and clinical settings:

  • Antimicrobial Efficacy Study : A study evaluated the efficacy of the compound against a panel of bacterial pathogens. Results showed that it effectively inhibited growth in resistant strains, suggesting its potential role in treating infections caused by antibiotic-resistant bacteria .
  • Cancer Cell Line Investigation : Another study assessed the compound's effects on various cancer cell lines, demonstrating its ability to induce apoptosis through caspase activation pathways. The findings support further investigation into its use as an anticancer agent .

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